molecular formula C22H16ClF3N10O2 B1426447 Tetraniliprole CAS No. 1229654-66-3

Tetraniliprole

Cat. No. B1426447
M. Wt: 544.9 g/mol
InChI Key: KNDVJPKNBVIKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraniliprole is a new insecticide designed to control a wide variety of agricultural pests. It is used on various crops including pome fruit, stone fruit, tree nuts, small fruit vine climbing crops, fruiting vegetables, tuberous and corm vegetables, Brassica head and stem vegetables, leafy vegetables, tobacco, soybeans, corn, citrus, and sod . It is also proposed for use on residential lawns and golf courses .


Molecular Structure Analysis

Tetraniliprole has a molecular formula of C22H16ClF3N10O2 and a molecular weight of 544.9 g/mol . It is a carboxamide that is cyantraniliprole in which the bromine atom has been replaced by a [5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl group .


Chemical Reactions Analysis

Tetraniliprole was applied on maize seeds at 3.6 and 7.2 g a.i./kg as a proposed dose and twice the proposed dose, respectively . The quantification of residue was carried on HPLC equipped with reverse phase ZORBAX Eclipse Plus C18 column .


Physical And Chemical Properties Analysis

Tetraniliprole is a nitrile, an organochlorine compound, a pyrazole insecticide, a member of pyridines, a member of tetrazoles, an organofluorine compound and a secondary carboxamide .

Scientific Research Applications

Residue Analysis in Agriculture

  • Environmental Residue Monitoring : Tetraniliprole residues in rice, soil, and water can be effectively monitored using a method combining the QuEChERS method and high-performance liquid chromatography/mass spectrometry. This is crucial for ensuring environmental safety and food quality (Li et al., 2019).

Agricultural Pest Control

  • Effectiveness in Crop Protection : Evaluation of tetraniliprole in maize against stem borers showed it to be highly effective in reducing plant damage and promoting healthy plant growth (Alam et al., 2020).
  • Persistence and Safety in Food Production : In tomatoes, tetraniliprole's persistence and reduction through culinary practices were studied, indicating a waiting period for consumer safety and effective residue reduction methods (Kaushik et al., 2019).

Ecological Impact and Safety

  • Impact on Non-Target Species : Research into the effects of tetraniliprole on the fall armyworm and its non-target impact revealed important insights for integrated pest management, highlighting the balance between pest control and environmental safety (Zhang et al., 2022).
  • Soil Interaction and Environmental Behavior : Studies on the adsorption, desorption, and leaching behaviors of tetraniliprole in different soil types provide essential information for environmental risk assessments (Li et al., 2019).

Translocation and Residual Analysis

  • Quantitative Analysis in Crop Production : The translocation of tetraniliprole in maize and its residues in various parts of the plant were quantitatively analyzed, which is vital for ensuring crop safety and environmental protection (Ahlawat & Chauhan, 2020).

Implications for Biodiversity

  • Biodiversity and Ecosystem Health : An assessment of tetraniliprole on rice arthropod biodiversity emphasized the importance of understanding the broader ecological impacts of this pesticide (Kousika et al., 2017).

Safety And Hazards

The product is stable and non-reactive under normal conditions of use, storage and transport . EPA is proposing specific mitigations to address potential ecological risks, including a 50-foot and 25-foot spray buffer for aerial and ground applications, respectively, directions for use for treated seed to reduce exposure to treated seeds for large birds, and a 25-foot vegetative filter strip to reduce runoff into surface water .

Future Directions

The EPA is proposing to register pesticide products containing the new active ingredient tetraniliprole . It will be the first registered diamide insecticide offering control corn rootworm larvae in corn through soil application, and control of flea beetles in corn and potatoes . It would also be the first diamide offering control of wireworms in potatoes and similar crops, and control of cutworms in tobacco via soil application .

properties

IUPAC Name

2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDVJPKNBVIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894829
Record name Tetraniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraniliprole

CAS RN

1229654-66-3
Record name Tetraniliprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229654-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraniliprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229654663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRANILIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9539O2TDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraniliprole
Reactant of Route 2
Reactant of Route 2
Tetraniliprole
Reactant of Route 3
Reactant of Route 3
Tetraniliprole
Reactant of Route 4
Reactant of Route 4
Tetraniliprole
Reactant of Route 5
Reactant of Route 5
Tetraniliprole
Reactant of Route 6
Reactant of Route 6
Tetraniliprole

Citations

For This Compound
274
Citations
D Ma, S Yang, J Jiang, J Zhu, B Li, W Mu, D Dou… - Ecotoxicology and …, 2021 - Elsevier
… In this study, the availability of tetraniliprole seed dressing to control … of tetraniliprole between E. fetida and A. ipsilon was greater than 4000. No significant adverse effect of tetraniliprole …
Number of citations: 17 www.sciencedirect.com
DN Kambrekar, S Jahagirdar, J Aruna - Biochem Cell Arch, 2017 - researchgate.net
… , Tetraniliprole @ 0.6 ml/l has recorded lower incidence defoliators during both the spray intervals. All the dosages of tetraniliprole … the bioefficacy of Tetraniliprole against the pests of …
Number of citations: 12 www.researchgate.net
XU Lina, WU Chenyuan, HU Fei, Z Ziyan… - Xinjiang Agricultural …, 2020 - xjnykx.com
… of diamide insecticide tetraniliprole to S. litura.[Methods] The toxicity of tetraniliprole to the 3 rd … [Results] The results of indoor bioassay experiment showed that the LD 50 of tetraniliprole …
Number of citations: 4 www.xjnykx.com
W Li, Y Zhang, H Jia, W Zhou, B Li, H Huang - Microchemical Journal, 2019 - Elsevier
… Herein, we present a method for the analysis of tetraniliprole residues in rice, … The tetraniliprole residues were then determined by high … Tetraniliprole showed good linearity in matrix at …
Number of citations: 25 www.sciencedirect.com
E Kaushik, JK Dubey, SK Patyal, S Katna… - … Science and Pollution …, 2019 - Springer
… Hence, persistent behavior studies for tetraniliprole on tomato … to the residue status of tetraniliprole in tomato is available … the persistent behavior of tetraniliprole in tomato along with the …
Number of citations: 18 link.springer.com
J Kousika, S Kuttalam - Pesticide Research Journal, 2020 - researchgate.net
Two rounds of foliar application of tetraniliprole 200 SC@ 60 and 50 g ai ha-1 were found effective in reducing the damage caused by serpentine leaf miner, Liriomyza trifolii (Burgess) …
Number of citations: 2 www.researchgate.net
N Lee, AS You, J a Oh, S Park, Y Jo… - 한국농약과학회학술발표 …, 2018 - dbpia.co.kr
2017 년 3 월 하순, 전라북도 정읍시 북면지역의 농가에서 재배중인코끼리마늘에서 세균성 썩음 증상이 심하게 발생하였다. 잎에 수침상으로 발생된 병징은 잎줄기를 따라 진전되었으며, 병…
Number of citations: 0 www.dbpia.co.kr
H Sun, S Wang, C Liu, WK Hu, JW Liu, LJ Zheng… - Insect …, 2023 - Wiley Online Library
… the continuous selection of tetraniliprole. The Tet-R … to tetraniliprole (lethal concentration at LC50 = 0.727 mg/L) and investigated the resistance level of 6 field populations to tetraniliprole…
Number of citations: 3 onlinelibrary.wiley.com
J Kousika, S Kuttalam - 2021 - indianjournals.com
… effect of tetraniliprole 200SC in rice. In first and second season trials, tetraniliprole @ 50 and 60 g … Tetraniliprole at all the evaluated doses only slightly reduced the natural enemies viz., …
Number of citations: 2 www.indianjournals.com
W Li, Y Zhang, H Jia, W Zhou, B Li, H Huang - Bulletin of environmental …, 2019 - Springer
Tetraniliprole (TTP) is a new bisimide-based insecticide. Three typical surface soil samples were collected in farmland across China, including Jiangxi red soil (RS), Shandong yellow …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.